REACTION_CXSMILES
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[CH3:1][N:2]1[CH2:7][CH2:6][N:5]([C:8]2[CH:13]=[CH:12][C:11]([C:14]([F:17])([F:16])[F:15])=[CH:10][C:9]=2[N+:18]([O-])=O)[CH2:4][CH2:3]1>CO.[Pd]>[CH3:1][N:2]1[CH2:3][CH2:4][N:5]([C:8]2[CH:13]=[CH:12][C:11]([C:14]([F:17])([F:15])[F:16])=[CH:10][C:9]=2[NH2:18])[CH2:6][CH2:7]1
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Name
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|
Quantity
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1.46 g
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Type
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reactant
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Smiles
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CN1CCN(CC1)C1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-]
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Name
|
|
Quantity
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50 mL
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Type
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solvent
|
Smiles
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CO
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Name
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|
Quantity
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535 mg
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Type
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catalyst
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Smiles
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[Pd]
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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H2 gas was bubbled through the solution at room temperature overnight with vigorous stirring
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Duration
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8 (± 8) h
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Type
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FILTRATION
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Details
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The reaction mixture was filtered through celite
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Type
|
CUSTOM
|
Details
|
to provide
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Type
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CONCENTRATION
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Details
|
after concentration
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Name
|
|
Type
|
|
Smiles
|
CN1CCN(CC1)C1=C(C=C(C=C1)C(F)(F)F)N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |